

Spectroscopic data (NMR, MS) of (R)-3-Amino-3-(3-bromophenyl)propanoic acid

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Compound of Interest

Compound Name:	(R)-3-Amino-3-(3-bromophenyl)propanoic acid
Cat. No.:	B1270469

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(R)-3-Amino-3-(3-bromophenyl)propanoic acid**

Introduction

(R)-3-Amino-3-(3-bromophenyl)propanoic acid is a chiral, non-proteinogenic β -amino acid derivative. Its structural motif, featuring a bromophenyl group, makes it a valuable building block in medicinal chemistry and pharmaceutical development.^[1] Specifically, its utility has been recognized in the synthesis of novel therapeutic agents targeting various neurological disorders, where it can influence synaptic transmission.^[1]

Accurate structural elucidation and confirmation are paramount in the drug discovery pipeline. This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data for **(R)-3-Amino-3-(3-bromophenyl)propanoic acid**. As a senior application scientist, this guide moves beyond mere data presentation, focusing on the causal links between molecular structure and spectral output, the logic behind experimental design, and the interpretation of data to provide an unambiguous structural confirmation.

Molecular and Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into complex spectral data. These properties dictate the expected outcomes in both mass

spectrometry and NMR experiments.

Property	Value	Source
IUPAC Name	(3R)-3-amino-3-(3-bromophenyl)propanoic acid	[2]
CAS Number	788153-27-5	[3]
Molecular Formula	C ₉ H ₁₀ BrNO ₂	[2]
Molecular Weight	244.09 g/mol	[2]
Exact Mass	242.98949 Da	[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like **(R)-3-Amino-3-(3-bromophenyl)propanoic acid**, the presence of bromine provides a highly distinctive isotopic signature that serves as a primary validation checkpoint.

Experimental Protocol: Electrospray Ionization (ESI-MS)

- Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to promote protonation.
- Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
- Ionization Mode: Operate in positive ion mode to generate protonated molecular ions, $[M+H]^+$.
- Data Acquisition: Acquire a full scan mass spectrum over a mass range of m/z 50-500.
- Tandem MS (MS/MS): Select the isotopic cluster corresponding to the $[M+H]^+$ ion for collision-induced dissociation (CID) to elicit structurally informative fragment ions.[\[4\]](#) Vary collision energy (e.g., 10-40 eV) to control the extent of fragmentation.

Data Interpretation and Fragmentation Pathway

The mass spectrum is analyzed for two key features: the molecular ion and its fragmentation pattern. Fragmentation is the process where energetically unstable molecular ions dissociate into smaller, stable ions, providing a "fingerprint" of the molecule's structure.[\[5\]](#)

The presence of a single bromine atom is the most salient feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic A+2 isotopic pattern, where two peaks of roughly equal intensity are observed, separated by 2 m/z units.

- Expected $[M(^{79}\text{Br})+\text{H}]^+$: $242.98949 + 1.00783 = 243.99732$ m/z
- Expected $[M(^{81}\text{Br})+\text{H}]^+$: $244.98744 + 1.00783 = 245.99527$ m/z

The observation of this 1:1 doublet at ~m/z 244 and 246 is the first confirmation of the compound's elemental composition.

In tandem MS, the selected precursor ion is fragmented. For β -amino acids, fragmentation often involves neutral losses from the propanoic acid backbone and cleavages around the benzylic carbon.

Observed m/z (Isotopic Pair)	Proposed Fragment Structure	Neutral Loss	Mechanistic Rationale
198 / 200	$[M+H - H_2O - CO]^+$ or $[C_8H_9BrN]^+$	H_2O (18 Da) & CO (28 Da)	Sequential loss from the carboxylic acid group is a common pathway for amino acids.
184 / 186	$[M+H - COOH - NH_2]^+$ or $[C_7H_6Br]^+$	$HCOOH$ (46 Da) & NH_3 (17 Da)	This corresponds to the bromophenyl-ethenyl cation, a stable fragment resulting from the cleavage of the $C\alpha-C\beta$ bond and loss of the amino and carboxyl groups. This fragment is noted in the PubChem GC-MS data for the parent compound. [2]
104	$[C_7H_6N]^+$	$C_2H_4O_2$ & Br	Loss of the bromo substituent and the carboxylic acid group, leaving a phenylmethaniminium ion.

The fragmentation of β -amino acids can be complex and may differ from α -amino acids, with fragmentation pathways that can involve the entire backbone.[\[6\]](#)

MS Analysis Workflow

Caption: Workflow for MS analysis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and integration, a complete structural map can be assembled.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the zwitterionic form of the amino acid and allows for the observation of exchangeable -NH₂ and -COOH protons.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
- 2D NMR (Optional but Recommended): A COSY (Correlation Spectroscopy) experiment can confirm H-H couplings, while an HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate directly bonded protons and carbons.

Predicted ^1H NMR Spectral Data (in DMSO-d₆, 400 MHz)

The ^1H NMR spectrum is predicted to show distinct signals for the aromatic, methine, and methylene protons. The chemical environment of each proton dictates its resonance frequency (chemical shift).^[7]

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale
Ar-H (H2, H4, H5, H6)	7.2 - 7.6	Multiplets	4H	~2-8 Hz	The four protons on the bromophenyl ring will appear as distinct multiplets due to their unique electronic environments and ortho/meta coupling.
CH-NH ₂ (α -H)	~4.2 - 4.4	Triplet (t) or dd	1H	~6-8 Hz	This methine proton is coupled to the two adjacent methylene protons, appearing as a triplet if J-couplings are similar, or a doublet of doublets (dd) if they are different.
CH ₂ -COOH (β -H)	~2.6 - 2.8	Doublet of doublets (dd)	2H	~6-8, ~15 Hz	These two protons are diastereotopic

c and coupled to the α -H. They will appear as a complex multiplet, often resembling a pair of doublets of doublets.

COOH ~12.0 Broad Singlet 1H - The acidic proton is highly deshielded and its signal is typically broad due to chemical exchange.

NH₂ ~8.2 Broad Singlet 2H - Amine protons also exhibit broad signals due to exchange and quadrupolar effects from the nitrogen atom.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon Assignment	Predicted δ (ppm)	Rationale
C=O (Carboxyl)	~172-174	The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.
Ar-C (Quaternary C1)	~145-147	The ipso-carbon to which the amino-propyl chain is attached.
Ar-C (C-Br)	~121-123	The carbon directly bonded to bromine is shielded relative to other aromatic carbons but identifiable.
Ar-CH (C2, C4, C5, C6)	~125-132	The four protonated aromatic carbons will appear in this region. Their exact shifts depend on their position relative to the bromine and alkyl substituents.
CH-NH ₂ (α -C)	~49-51	The benzylic carbon bonded to the nitrogen atom.
CH ₂ -COOH (β -C)	~40-42	The methylene carbon adjacent to the carboxylic acid group.

NMR Analysis Workflow

Caption: Systematic workflow for NMR data analysis.

Conclusion

The structural elucidation of **(R)-3-Amino-3-(3-bromophenyl)propanoic acid** is achieved through a synergistic application of mass spectrometry and NMR spectroscopy. MS analysis, anchored by the characteristic 1:1 isotopic doublet at m/z 244/246, unequivocally confirms the

molecular formula and the presence of a bromine atom. Tandem MS experiments further corroborate the backbone structure through predictable fragmentation patterns.

Complementarily, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's covalent framework. The distinct chemical shifts, integrations, and coupling patterns observed in the spectra align perfectly with the proposed structure, confirming the connectivity of the 3-bromophenyl ring, the chiral center, and the propanoic acid chain. Together, these orthogonal analytical techniques provide a self-validating system, delivering an unambiguous and trustworthy confirmation of the identity and structure of **(R)-3-Amino-3-(3-bromophenyl)propanoic acid**, a critical requirement for its application in research and drug development.

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